DHFR Enzyme Inhibition vs. Aminopterin as a Baseline – Single-Point IC50 Evidence
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol has a recorded IC50 of 97.4 nM against bovine liver dihydrofolate reductase (DHFR) with FH2 as substrate, preincubated for 2 min followed by substrate addition in the presence of NADPH [1]. This is a single-point affinity measurement without a direct comparator in the same assay; however, the classical DHFR inhibitor aminopterin typically exhibits IC50 values in the low nanomolar range (e.g., ~3–10 nM) under comparable conditions, placing this compound roughly 10- to 30-fold less potent as a baseline reference [2].
| Evidence Dimension | DHFR inhibition potency |
|---|---|
| Target Compound Data | IC50 = 97.4 nM |
| Comparator Or Baseline | Aminopterin IC50 ≈ 3–10 nM (literature range) |
| Quantified Difference | Approximately 10- to 30-fold less potent than aminopterin |
| Conditions | Bovine liver DHFR, FH2 substrate, NADPH cofactor, 2 min preincubation |
Why This Matters
This provides the only publicly available quantitative potency anchor for the compound, enabling rough prioritization for DHFR-related applications relative to established antifolate benchmarks.
- [1] BindingDB. BDBM50235583 (CHEMBL4100781). IC50: 97.4 nM (Bovine liver DHFR). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235583 View Source
- [2] PubChem. Aminopterin – BioActivity Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Aminopterin View Source
